molecular formula C12H23N3O2 B15031792 N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B15031792
M. Wt: 241.33 g/mol
InChI Key: LFYFATBHHUDCSG-UHFFFAOYSA-N
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Description

N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with N-methyl ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with molecular targets through its sterically hindered amine group. This allows it to act as a base or nucleophile in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound’s stability plays a crucial role in its effectiveness .

Comparison with Similar Compounds

Uniqueness: N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to its dual functionality as both a hindered amine and a diamide. This combination provides it with enhanced stability and reactivity, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C12H23N3O2/c1-11(2)6-8(7-12(3,4)15-11)14-10(17)9(16)13-5/h8,15H,6-7H2,1-5H3,(H,13,16)(H,14,17)

InChI Key

LFYFATBHHUDCSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC)C

Origin of Product

United States

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